molecular formula C14H15FN4O2 B256583 N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide

Katalognummer B256583
Molekulargewicht: 290.29 g/mol
InChI-Schlüssel: AVWBMKMXMCRKOG-LZYBPNLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide, also known as FPEAA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FPEAA belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide is not fully understood, but studies suggest that it targets multiple signaling pathways involved in cancer cell growth and survival. N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has been shown to inhibit the activity of various enzymes, including protein kinases and histone deacetylases, which play a crucial role in cancer cell proliferation and survival. N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has also been reported to downregulate the expression of various genes involved in cancer cell growth and survival, including c-Myc, Bcl-2, and VEGF.
Biochemical and Physiological Effects:
Studies have shown that N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has several biochemical and physiological effects. N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has been reported to induce G1 phase cell cycle arrest in cancer cells, which is a process that prevents cancer cells from dividing and proliferating. N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has also been shown to increase the production of reactive oxygen species (ROS), which are molecules that play a crucial role in cancer cell death. Additionally, N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has been reported to inhibit the migration and invasion of cancer cells, which is a process that enables cancer cells to spread and form metastases.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has several advantages for lab experiments. It has been reported to have low toxicity and can be easily synthesized using simple chemical reactions. Additionally, N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has been shown to have high selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. However, N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. Additionally, N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has not been extensively studied in vivo, and its safety and efficacy in humans are yet to be determined.

Zukünftige Richtungen

Several future directions for N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide research can be identified. One potential direction is to investigate the efficacy of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide in vivo, which will provide valuable information on its safety and efficacy in humans. Additionally, further studies are needed to elucidate the mechanism of action of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide and to identify its molecular targets in cancer cells.

Synthesemethoden

The synthesis of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has been reported using different methods, including the reaction of 4-fluorobenzaldehyde with ethylamine, followed by the reaction with 3-methyl-5-oxo-1,2-dihydropyrazole-4-carboxylic acid ethyl ester. Another method involves the reaction of 4-fluorobenzaldehyde with ethylamine, followed by the reaction with 3-methyl-5-oxo-1,2-dihydropyrazole-4-carboxylic acid hydrazide. The final step involves the reaction of the resulting intermediate with acetic anhydride. The yield of N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide using these methods ranges from 50-75%.

Wissenschaftliche Forschungsanwendungen

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has been reported to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death that plays a crucial role in cancer treatment. Additionally, N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.

Eigenschaften

Produktname

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide

Molekularformel

C14H15FN4O2

Molekulargewicht

290.29 g/mol

IUPAC-Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide

InChI

InChI=1S/C14H15FN4O2/c1-8(10-3-5-11(15)6-4-10)16-18-13(20)7-12-9(2)17-19-14(12)21/h3-6H,7H2,1-2H3,(H,18,20)(H2,17,19,21)/b16-8+

InChI-Schlüssel

AVWBMKMXMCRKOG-LZYBPNLTSA-N

Isomerische SMILES

CC1=C(C(=O)NN1)CC(=O)N/N=C(\C)/C2=CC=C(C=C2)F

SMILES

CC1=C(C(=O)NN1)CC(=O)NN=C(C)C2=CC=C(C=C2)F

Kanonische SMILES

CC1=C(C(=O)NN1)CC(=O)NN=C(C)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.